molecular formula C6H5N3O B162599 6-Methoxypyrazine-2-carbonitrile CAS No. 136309-07-4

6-Methoxypyrazine-2-carbonitrile

Cat. No.: B162599
CAS No.: 136309-07-4
M. Wt: 135.12 g/mol
InChI Key: HJMUXUUZHUCKFP-UHFFFAOYSA-N
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Description

6-Methoxypyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family. It contains a pyrazine ring with a methoxy group and a cyano group attached to it. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxypyrazine-2-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 6-methoxypyrazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups using appropriate reagents and conditions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed:

    Oxidation: Corresponding oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazine derivatives with different functional groups

Scientific Research Applications

6-Methoxypyrazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 6-Methoxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Methoxypyrazine: Similar structure but lacks the cyano group.

    6-Chloropyrazine-2-carbonitrile: Similar structure but has a chlorine atom instead of a methoxy group.

    6-Methylpyrazine-2-carbonitrile: Similar structure but has a methyl group instead of a methoxy group

Uniqueness: 6-Methoxypyrazine-2-carbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUXUUZHUCKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632176
Record name 6-Methoxypyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-07-4
Record name 6-Methoxypyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyrazine-2-carbonitrile
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